molecular formula C13H18N2O4S B4193181 2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4193181
M. Wt: 298.36 g/mol
InChI Key: LKWREZRFOHDVAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-[(methylsulfonyl)amino]benzamides, involves specific reactions that aim to introduce or modify the sulfonylamino group on the benzamide scaffold. These syntheses often involve multi-step reactions, starting from specific benzene derivatives or benzamide precursors. For example, the synthesis of Class III antiarrhythmic compounds involves the introduction of the (methylsulfonyl)amino group to achieve potent biological activity (Ellingboe et al., 1992).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide can be elucidated using techniques like X-ray crystallography. For instance, the crystal structure determination provides insights into the spatial arrangement of atoms within the molecule and its electronic structure, which are crucial for understanding its reactivity and interactions (Li et al., 2008).

Chemical Reactions and Properties

The chemical reactions of compounds bearing the (methylsulfonyl)amino group involve various transformations, including nucleophilic substitutions, additions, and cyclization reactions. These transformations are essential for creating a diverse array of derivatives with potential biological activities. For instance, the aminosulfonylation reaction is a key step in synthesizing sulfonylated heterocycles, showcasing the compound's versatility in chemical synthesis (Mou et al., 2022).

properties

IUPAC Name

2-(methanesulfonamido)-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-20(17,18)15-12-7-3-2-6-11(12)13(16)14-9-10-5-4-8-19-10/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWREZRFOHDVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(methylsulfonyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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